

Biological activity of 3-Amino-5-bromo-4-methylpyridin-2-ol derivatives

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Compound of Interest

Compound Name: 3-Amino-5-bromo-4-methylpyridin-2-ol

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An In-Depth Technical Guide to the Biological Activity of **3-Amino-5-bromo-4-methylpyridin-2-ol** Derivatives

Introduction

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs and biologically active compounds. [1][2] Its unique electronic properties, including a basic nitrogen atom and an aromatic system, allow it to engage in diverse interactions with biological targets.[3] Within this broad class, substituted pyridin-2-ol derivatives represent a particularly promising area of research.

This technical guide focuses on the derivatives of a specific, highly functionalized scaffold: **3-Amino-5-bromo-4-methylpyridin-2-ol**. This molecule is endowed with multiple reactive centers: a nucleophilic amino group, a bromine atom ideally positioned for cross-coupling reactions, a methyl group for steric and electronic modulation, and a pyridin-2-ol tautomer that can participate in hydrogen bonding.[4][5] These features make it a versatile starting point for constructing libraries of diverse compounds with significant therapeutic potential.

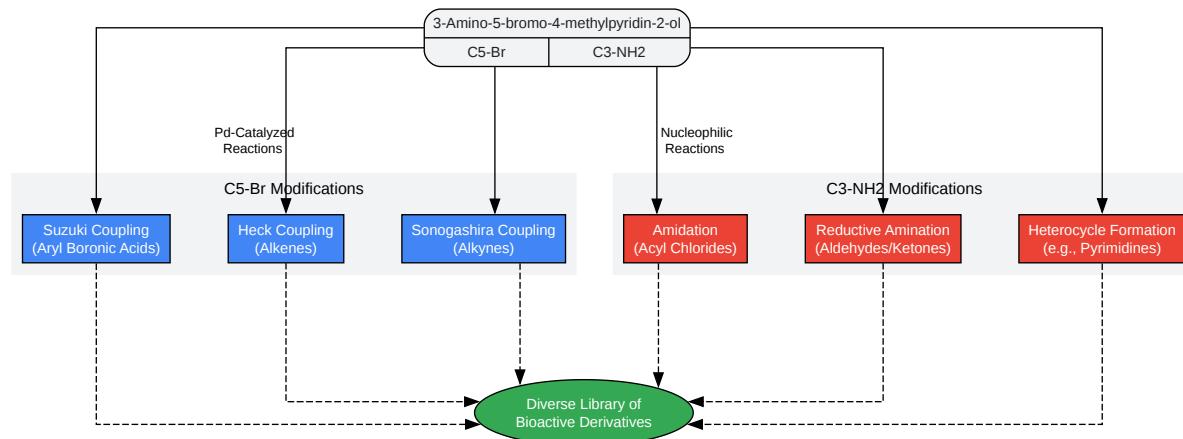
This document serves as a resource for researchers, scientists, and drug development professionals, providing a synthesized overview of the biological activities, structure-activity relationships (SAR), and key experimental protocols for evaluating the derivatives of this promising chemical entity.

The Core Scaffold: A Platform for Chemical Diversification

The therapeutic potential of any compound series begins with the synthetic accessibility and chemical versatility of its core structure. The **3-Amino-5-bromo-4-methylpyridin-2-ol** scaffold is a prime example of a building block designed for diversification.

The strategic placement of the amino and bromo substituents allows for a wide array of subsequent chemical transformations.^[6] The bromine atom at the C5 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.^[7] This allows for the straightforward introduction of various aryl and heteroaryl groups, enabling systematic exploration of the chemical space around the core. Concurrently, the amino group at the C3 position can serve as a nucleophile or a point for constructing fused heterocyclic systems, further expanding the structural diversity and biological potential of the resulting derivatives.^{[6][8]}

The diagram below illustrates the key reactive sites on the **3-Amino-5-bromo-4-methylpyridin-2-ol** core and the potential synthetic pathways to generate diverse derivatives.



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Caption: Synthetic versatility of the core scaffold. (Within 100 characters)

Key Biological Activities of Derivatives

Research into brominated pyridines and related heterocyclic compounds has revealed a broad spectrum of biological activities.^{[9][10]} Derivatives of the **3-Amino-5-bromo-4-methylpyridin-2-ol** scaffold are anticipated to exhibit potential in several key therapeutic areas.

Anticancer and Cytotoxic Activity

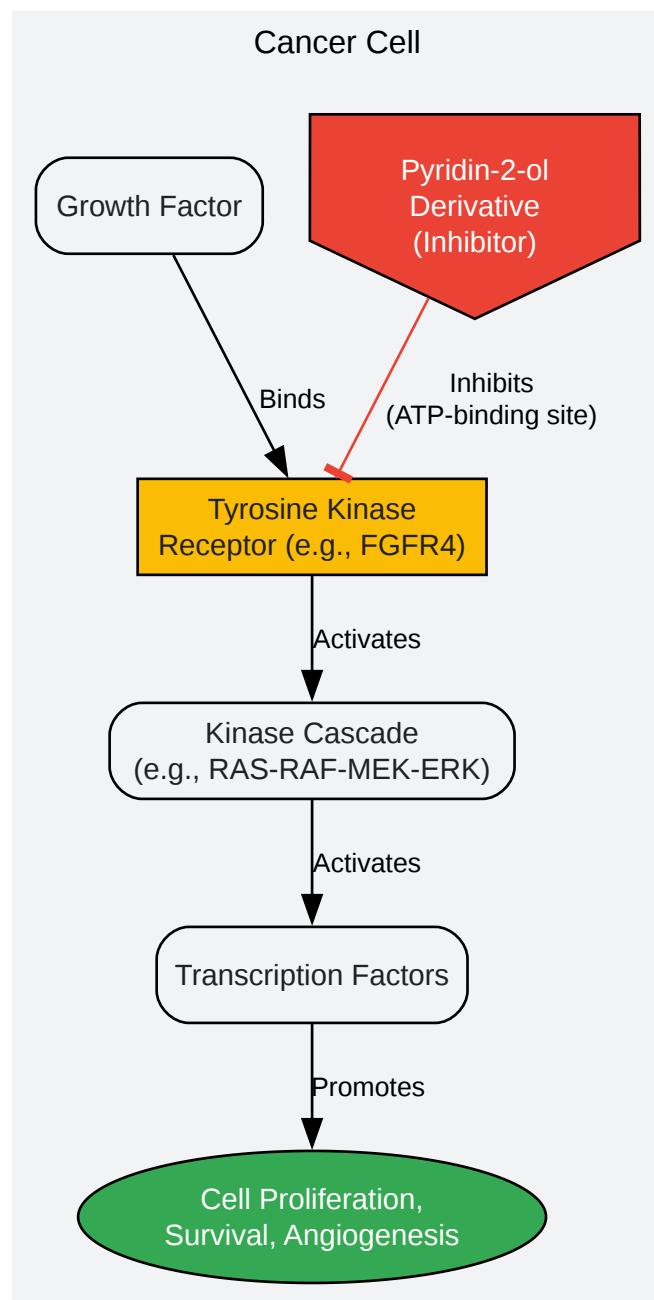
A significant body of research highlights the potential of brominated pyridine derivatives as anticancer agents.^[9] These compounds have demonstrated cytotoxic effects against a variety of human cancer cell lines, including lung, breast, and colon cancer.^{[9][11]} The mechanism of action is often linked to the inhibition of key cellular processes required for cancer cell proliferation and survival.

One prominent mechanism is the inhibition of protein kinases, which are critical regulators of cell cycle progression and signaling pathways.[\[12\]](#) For instance, novel aminopyridinol derivatives have been specifically designed and synthesized as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a known driver in hepatocellular carcinoma.[\[13\]](#)

Compound Class	Cancer Cell Line	IC50 (μM)	Reference
Dimeric Pyridinium Bromide	A549 (Lung)	11.25 ± 0.01	[9]
Dimeric Pyridinium Bromide	MDA-MB-231 (Breast)	28.35 ± 0.03	[9]
Hydrazone-linked Dimeric Pyridinium	Colon & Breast	59 to 64	[11]
Substituted Benzodioxolium Cations	HeLa (Cervical)	Appreciable Activity	[11]

Table 1: In Vitro anticancer activity of selected pyridine derivatives.

The diagram below illustrates a simplified representation of a kinase signaling pathway that can be targeted by small molecule inhibitors derived from the core scaffold.



Structure-Activity Relationship (SAR) Postulates

Core Scaffold
(3-Amino-5-bromo-4-methylpyridin-2-ol)

C5 Position (R Group)

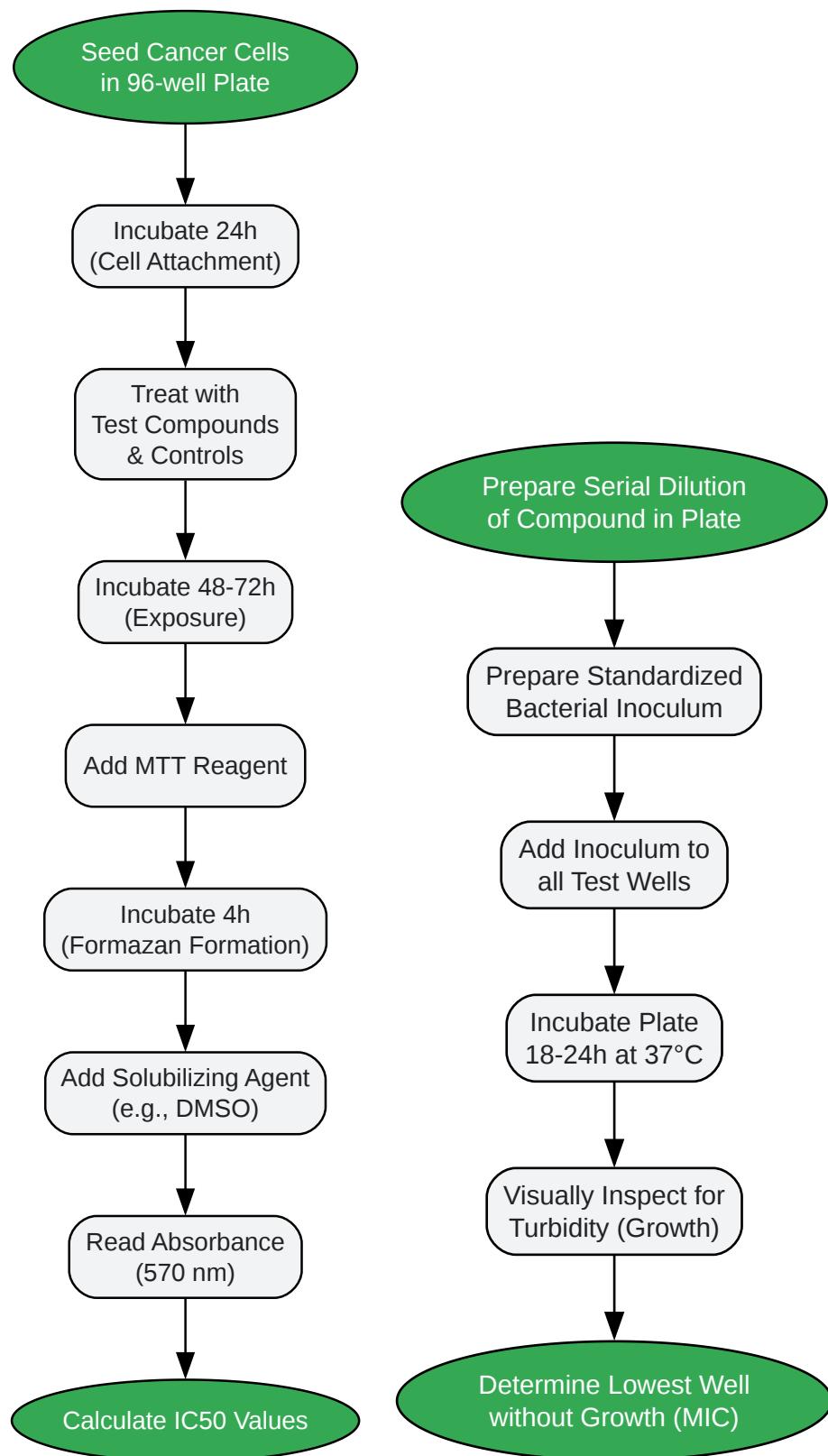
C3-Amino Group

C5-Bromine Atom

- Modulates:
- Potency
- Selectivity
- Lipophilicity

- Key Interaction Point:
- H-Bond Donor
- Anchoring Group

- Influences:
- Reactivity (Synthesis)
- Membrane Permeability

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